N-(4-oxo-butyl)-benzamide

Physicochemical Properties Lipophilicity ADME Prediction

Researchers requiring a validated VAP-1 probe for rodent inflammation models often face solubility and off-target issues with non-aldehyde benzamide analogs. N-(4-oxo-butyl)-benzamide directly resolves this: its terminal aldehyde enables species-selective VAP-1 inhibition (rat IC50=36 nM; human IC50=340 nM) without additional activation. - Aqueous solubility ≥25 mg/mL minimizes DMSO-induced cytotoxicity in cellular assays. - LogP 1.79 and a PSA of 46.17 Ų provide a controlled baseline for CNS penetration studies. - Aldehyde handle supports reductive amination or oxime ligation for SAR and pull-down workflows.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8379967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-butyl)-benzamide
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCCC=O
InChIInChI=1S/C11H13NO2/c13-9-5-4-8-12-11(14)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2,(H,12,14)
InChIKeyGCTNWLFHIKQTOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-oxo-butyl)-benzamide Key Properties & Structural Context


N-(4-oxo-butyl)-benzamide, also identified as N-(4-oxobutyl)benzamide or 4-(benzoylamino)butanal (CAS 137521-24-5), is a benzamide derivative with the molecular formula C₁₁H₁₃NO₂ and an exact mass of 191.0946 g/mol . This compound features a terminal aldehyde group separated from the amide nitrogen by a four-carbon butyl chain. It serves primarily as a synthetic intermediate and a chemical probe, with documented bioactivity as a moderate inhibitor of Vascular Adhesion Protein-1 (VAP-1) in both human and rat orthologs [1]. Its physicochemical signature—specifically a LogP of 1.7864 and a Polar Surface Area (PSA) of 46.17 Ų—provides a measurable baseline for distinguishing it from structurally proximate analogs in terms of lipophilicity and potential membrane permeability .

Why N-(4-oxo-butyl)-benzamide Cannot Be Substituted by Analogs


Generic substitution within the benzamide class is scientifically invalid due to the functional dichotomy introduced by the terminal aldehyde moiety versus hydroxyl or alkyl termini. While N-(4-hydroxybutyl)benzamide and N-butylbenzamide share an identical core and similar molecular weight, the aldehyde in N-(4-oxo-butyl)-benzamide confers a distinct electronic environment and electrophilic reactivity. This results in a measurable shift in lipophilicity—ΔLogP of approximately +0.6 relative to the hydroxyl analog—and a divergent hydrogen-bonding capacity . Furthermore, the oxidation state of the terminus directly dictates target engagement: the aldehyde group is a known recognition element for semicarbazide-sensitive amine oxidases like VAP-1, whereas the reduced alcohol or alkane analogs lack the requisite carbonyl to participate in the same enzyme-inhibitor transition state interactions [1]. Consequently, sourcing a hydroxyl or alkyl variant for a protocol optimized for the 4-oxo-butyl chain is expected to yield false negatives or significant shifts in potency.

N-(4-oxo-butyl)-benzamide: Head-to-Head Evidence for Selection


Lipophilicity Advantage Over Hydroxyl Analog

N-(4-oxo-butyl)-benzamide exhibits a calculated LogP of 1.7864, which is approximately 0.6 log units higher than its reduced counterpart, N-(4-hydroxybutyl)benzamide (estimated LogP ≈ 1.2) . This difference in lipophilicity is a direct consequence of the aldehyde oxidation state versus the primary alcohol. The higher LogP value indicates enhanced partitioning into organic phases and lipid bilayers, which can be a critical determinant for passive membrane permeability in cell-based assays or in vivo models.

Physicochemical Properties Lipophilicity ADME Prediction

VAP-1 Inhibition Species Selectivity

N-(4-oxo-butyl)-benzamide demonstrates differential inhibitory potency against Vascular Adhesion Protein-1 (VAP-1/SSAO) across species. In a standardized cellular assay using CHO cells expressing the human enzyme and 14C-benzylamine as a substrate, the compound exhibits an IC50 of 340 nM. In contrast, the same assay performed with the rat ortholog yields an IC50 of 36 nM, representing a 9.4-fold increase in potency in the rodent system [1]. This species-selective profile contrasts with the clinical VAP-1 inhibitor PXS-4728A, which maintains sub-10 nM potency across both human (IC50 = 5 nM) and rat models, highlighting a distinct therapeutic window and species-specific pharmacophore requirement for the N-(4-oxobutyl) scaffold.

VAP-1 SSAO Inflammation Enzyme Inhibition

Aqueous Solubility Advantage Over N-Butylbenzamide

N-(4-oxo-butyl)-benzamide exhibits a documented aqueous solubility of at least 25 mg/mL in water, which corresponds to approximately 50 mM in pure DMSO [1]. This solubility profile provides a tangible advantage over the fully reduced N-butylbenzamide, which is described as a crystalline solid with limited aqueous solubility and a melting point of 41-42 °C, typically requiring organic co-solvents for dissolution [2]. The presence of both the amide and terminal aldehyde groups in the target compound enhances its capacity for hydrogen bonding with water, facilitating higher working concentrations in aqueous assay buffers without the need for precipitation-inducing DMSO concentrations.

Solubility Formulation In Vitro Assay

Aldehyde Reactivity for Bioconjugation & Diversification

The terminal aldehyde group of N-(4-oxo-butyl)-benzamide is a versatile handle for chemoselective derivatization, enabling synthetic transformations that are inaccessible to analogs like N-(4-hydroxybutyl)benzamide or N-butylbenzamide. Specifically, the aldehyde can undergo reductive amination with primary amines to generate secondary amine linkages, oxime formation with aminooxy reagents for bioconjugation, and Horner-Wadsworth-Emmons olefination for chain extension [1]. In contrast, the hydroxyl analog requires pre-activation (e.g., to a leaving group) for similar conjugation, while the alkyl analog lacks a reactive terminus entirely. This difference in synthetic tractability makes the 4-oxo-butyl variant a privileged scaffold for generating focused libraries or probe molecules where the benzamide core must be linked to a variable payload.

Synthetic Intermediate Click Chemistry Reductive Amination

N-(4-oxo-butyl)-benzamide: Recommended Research Applications


Species-Specific VAP-1/SSAO Probe Development

Given its 9.4-fold higher potency against rat VAP-1 (IC50 = 36 nM) compared to human (IC50 = 340 nM), N-(4-oxo-butyl)-benzamide is best deployed as a moderate-affinity probe in rodent models of inflammation. Its species-selective profile allows researchers to achieve target engagement in rats or mice while maintaining a sufficient selectivity window relative to the human ortholog, making it suitable for in vivo proof-of-concept studies where translational cross-reactivity would confound interpretation. [1]

Benzamide Library Synthesis via Aldehyde Handle

The terminal aldehyde distinguishes N-(4-oxo-butyl)-benzamide from its hydroxyl and alkyl analogs by enabling direct, chemoselective conjugation without additional activation steps. This feature supports its use as a key intermediate in parallel synthesis efforts: reductive amination with diverse amine pools generates secondary amine analogs for SAR studies, while oxime ligation facilitates attachment to biotin, fluorophores, or solid supports for target identification and pull-down assays. [1]

Aqueous Assay Compatibility at High Concentrations

With a demonstrated aqueous solubility of at least 25 mg/mL, N-(4-oxo-butyl)-benzamide is uniquely positioned for in vitro assays that demand high compound concentrations in buffer without exceeding 0.1% DMSO. This solubility advantage over the poorly water-soluble N-butylbenzamide minimizes solvent-induced cytotoxicity and precipitation artifacts, ensuring that observed cellular effects are attributable to the compound rather than the vehicle. [1]

CNS Penetration Scaffold Tuned by Lipophilicity

The calculated LogP of 1.79 places N-(4-oxo-butyl)-benzamide within the optimal range for passive blood-brain barrier (BBB) penetration (LogP 1-3), while the 0.6 log unit difference from the hydroxyl analog provides a controlled variable for studying the impact of polarity on CNS exposure. Researchers seeking to optimize benzamide-based CNS drugs can use this compound as a baseline scaffold to assess how incremental changes in lipophilicity affect brain-to-plasma ratios in rodent pharmacokinetic studies. [1]

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